molecular formula C20H13F3N2O B11042785 6-(3-Methylphenyl)-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile

6-(3-Methylphenyl)-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11042785
M. Wt: 354.3 g/mol
InChI Key: ARSXUOFTZKQQBI-UHFFFAOYSA-N
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Description

6-(3-Methylphenyl)-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a 3-methylphenyl group, a 3-(trifluoromethyl)phenyl group, and a dihydropyridine ring with a carbonitrile group

Preparation Methods

The synthesis of 6-(3-Methylphenyl)-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ringIndustrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

6-(3-Methylphenyl)-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

6-(3-Methylphenyl)-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(3-Methylphenyl)-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar compounds to 6-(3-Methylphenyl)-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile include other dihydropyridine derivatives such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which influence their chemical properties and biological activities. The unique combination of the 3-methylphenyl and 3-(trifluoromethyl)phenyl groups in the compound of interest provides distinct characteristics, such as enhanced lipophilicity and metabolic stability .

Properties

Molecular Formula

C20H13F3N2O

Molecular Weight

354.3 g/mol

IUPAC Name

6-(3-methylphenyl)-2-oxo-4-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C20H13F3N2O/c1-12-4-2-6-14(8-12)18-10-16(17(11-24)19(26)25-18)13-5-3-7-15(9-13)20(21,22)23/h2-10H,1H3,(H,25,26)

InChI Key

ARSXUOFTZKQQBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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